3-Isobutyl-5-(2-thienylmethylene)-2-thioxo-4-imidazolidinone
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Overview
Description
3-Isobutyl-5-(2-thienylmethylene)-2-thioxo-4-imidazolidinone is a complex organic compound with the molecular formula C12H13NOS3 This compound is known for its unique structure, which includes an imidazolidinone ring fused with a thioxo group and a thienylmethylene substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isobutyl-5-(2-thienylmethylene)-2-thioxo-4-imidazolidinone typically involves the condensation of isobutylamine with a thienylmethylene derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is heated to reflux, and the product is isolated through filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Isobutyl-5-(2-thienylmethylene)-2-thioxo-4-imidazolidinone can undergo various chemical reactions, including:
Oxidation: The thienylmethylene group can be oxidized to form sulfoxides or sulfones.
Reduction: The thioxo group can be reduced to a thiol or a thioether.
Substitution: The imidazolidinone ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alkoxides can be employed under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or thioethers.
Substitution: Various substituted imidazolidinones.
Scientific Research Applications
3-Isobutyl-5-(2-thienylmethylene)-2-thioxo-4-imidazolidinone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-Isobutyl-5-(2-thienylmethylene)-2-thioxo-4-imidazolidinone involves its interaction with specific molecular targets. The thienylmethylene group can interact with enzyme active sites, potentially inhibiting their activity. The thioxo group can form covalent bonds with nucleophilic residues in proteins, leading to modifications in protein function. These interactions can affect various cellular pathways, contributing to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-Isobutyl-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-4-one
- 3-Isobutyl-5-[(3-methyl-2-thienyl)methylene]-2-thioxo-1,3-thiazolidin-4-one
Uniqueness
3-Isobutyl-5-(2-thienylmethylene)-2-thioxo-4-imidazolidinone is unique due to its imidazolidinone ring structure, which differentiates it from similar thiazolidinone derivatives. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
(5Z)-3-(2-methylpropyl)-2-sulfanylidene-5-(thiophen-2-ylmethylidene)imidazolidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2OS2/c1-8(2)7-14-11(15)10(13-12(14)16)6-9-4-3-5-17-9/h3-6,8H,7H2,1-2H3,(H,13,16)/b10-6- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNNGNZRVIUXLFO-POHAHGRESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)C(=CC2=CC=CS2)NC1=S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CN1C(=O)/C(=C/C2=CC=CS2)/NC1=S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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